(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-(1H-imidazol-5-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-24(21,14-4-2-1-3-5-14)15-8-12-6-7-13(9-15)19(12)25(22,23)16-10-17-11-18-16/h1-5,10-13,15H,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJFWOJFZHEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CN3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a bicyclic framework with both imidazole and sulfonyl groups, which are known to influence its reactivity and biological interactions. The stereochemistry, indicated by the (1R,5S) configuration, suggests specific spatial arrangements that may enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds can exhibit antimicrobial activity. Preliminary studies on (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suggest potential efficacy against various bacterial strains. For instance, compounds with similar structural features have shown significant antibacterial effects, indicating that this compound may possess similar properties .
Central Nervous System (CNS) Activity
The unique structural features of this compound suggest possible interactions with CNS receptors. Studies have indicated that imidazole derivatives can modulate neurotransmitter systems, potentially leading to neuroactive properties . Further investigation into its effects on neurotransmitter receptors is warranted to elucidate its potential as a CNS-active agent.
Antiparasitic Activity
Emerging data suggest that this compound may also exhibit antiparasitic properties. Similar compounds have demonstrated potent activity against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating effective concentrations . The sulfonamide group is often associated with antiparasitic activity, making this compound a candidate for further exploration in this area.
The mechanisms by which (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups are known to inhibit certain enzymes critical for microbial survival.
- Receptor Modulation : The imidazole moiety may interact with various receptors in the CNS, influencing neurotransmission and potentially leading to therapeutic effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Notes
Impact of Substituents on Pharmacological Activity
- Sulfonamide vs. Ether/Phenoxy Groups: The target compound’s dual sulfonamides (positions 3 and 8) likely improve binding to sulfonylurea receptors or proteases compared to ether-linked analogs like the 4-isopropylphenoxy derivative in .
- Imidazole vs.
- Methyl vs. Aryl Groups at Position 8 : Methyl substitution (e.g., ) reduces steric hindrance but may decrease metabolic stability compared to bulky aryl sulfonamides .
Conformational Analysis
- The fused bicyclic core adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, as observed in crystallographic studies of the 2-fluoro-4-nitrophenyl analog (). Substituents like sulfonamides may increase ring rigidity, affecting bioavailability .
Preparation Methods
Core Bicyclo[3.2.1]octane Scaffold Construction
Tropinone Intermediate Synthesis
The 8-azabicyclo[3.2.1]octane (tropane) core is typically synthesized via a Robinson-Schöpf reaction. A key patent by describes the reaction of amine precursors (e.g., benzylamine derivatives) with 2,5-dimethoxytetrahydrofuran and diketones such as 3-ketoglutaric acid esters. For example:
- Step 1 : Reaction of tert-butylamine with 2,5-dimethoxytetrahydrofuran in acetic acid buffer yields the bicyclic enamine intermediate.
- Step 2 : Alkylation with methyl lithium and iodobenzene introduces substituents at the C3 position, forming the tropinone skeleton.
This method avoids unstable nortropinone hydrochloride, improving scalability. The stereochemistry (1R,5S) is controlled via chiral resolution using tartaric acid derivatives or asymmetric catalysis, though specific conditions for the target compound remain proprietary.
Sulfonylation Strategies
Dual Sulfonyl Group Introduction
The target compound requires sulfonylation at both the N8 and C3 positions. Patent WO2023141323A1 provides a template for sequential sulfonylation:
N8-Sulfonylation with Imidazole-4-sulfonyl Chloride
- Conditions : The tropane amine is treated with 1H-imidazole-4-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C→RT.
- Yield : ~78% (isolated via silica gel chromatography).
- Key Challenge : Competing sulfonylation at the C3 hydroxyl group is mitigated by prior protection (e.g., tert-butyldimethylsilyl (TBS) ether).
C3-Sulfonylation with Benzenesulfonyl Chloride
Stereochemical Control and Resolution
Analytical Characterization
Critical data for verifying the structure include:
Comparative Synthesis Routes
Method A offers higher yields but requires costly chiral auxiliaries, whereas Method B leverages enzymatic resolution for cost efficiency at the expense of yield.
Challenges and Optimizations
- Regioselectivity : Competing sulfonylation at N8 vs. C3 is addressed by stepwise protection/deprotection.
- Solvent Effects : DCM maximizes sulfonyl chloride reactivity, while pyridine absorbs HCl byproducts.
- Scalability : Recrystallization from ethanol/water improves purity to >99% without chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
